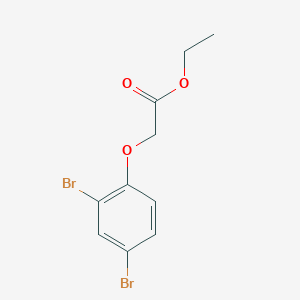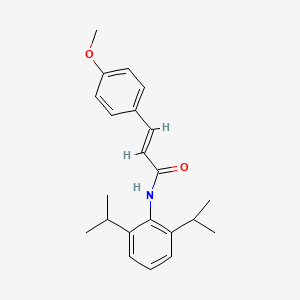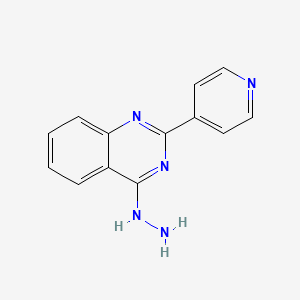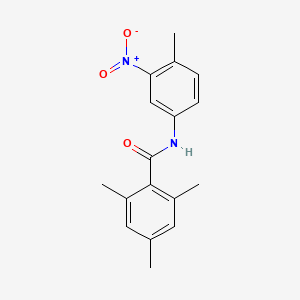![molecular formula C21H26N4O2 B5597557 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. A related compound, identified as a potent and selective alpha 7 nicotinic acetylcholine receptor (nAChR) agonist, has shown promise due to its excellent pharmaceutical properties, including high oral bioavailability and effective brain penetration, which supports the potential therapeutic use of this class of compounds (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of heterocyclic compounds, including those related to the compound , often involves complex reactions and starting materials. For example, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone demonstrates the intricate steps involved in creating these compounds, showcasing the chemical reactions and the variety of products that can be obtained from specific precursors (Attaby et al., 2006).
Molecular Structure Analysis
The analysis of molecular structures in this class of compounds highlights their complexity and the significance of their three-dimensional configuration for biological activity. Studies involving X-ray diffraction and density functional theory (DFT) provide insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, helping to understand the compounds' interactions at the molecular level (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves a range of reactions, such as cyclization, methylation, and the formation of complex heterocyclic structures. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methylation reactions demonstrates the catalytic role of certain compounds in facilitating chemical transformations under mild conditions (Shieh et al., 2001).
Physical Properties Analysis
The physical properties, including vaporization enthalpies and molecular structures, are crucial for understanding the behavior of these compounds under different conditions. Studies measuring these properties through methods like correlation gas chromatography (CGC) contribute to the comprehensive characterization of the compounds (Lipkind et al., 2011).
Propriétés
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)9-10-24-17-8-7-16(20(24)26)11-23(12-17)21(27)18-13-25-15(3)5-4-6-19(25)22-18/h4-6,9,13,16-17H,7-8,10-12H2,1-3H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLUCRNACJTTOE-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3CC4CCC(C3)N(C4=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)




